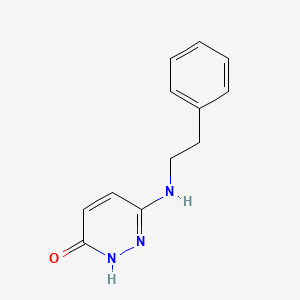

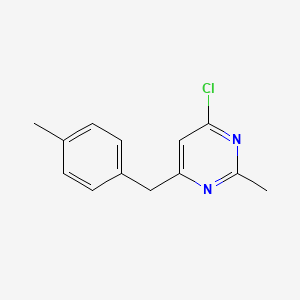

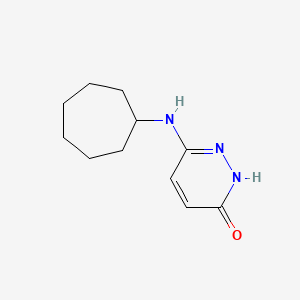

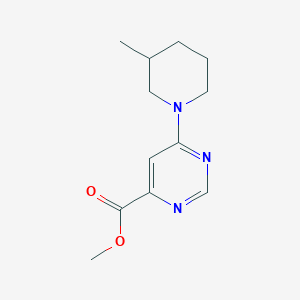

1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid

Descripción general

Descripción

1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid, or commonly known as DMAPA, is a heterocyclic compound that has been widely studied in scientific research due to its various applications. DMAPA is a versatile compound that can be used in a variety of different applications, including synthesis methods, scientific research, and mechanisms of action.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Antioxidant and Antimicrobial Properties: A study synthesized analogues related to azetidinone and pyrimidine, showing antimicrobial activity against various bacterial and fungal strains, as well as antituberculosis activity against mycobacterium tuberculosis. This suggests potential for designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Chemistry and Synthesis Techniques

- Cycloaddition and Michael-type Reactions: A study describes how 6-[(dimethylamino)methylene]aminouracil, a related compound, undergoes cycloaddition reactions with various heterocumulenes, leading to the synthesis of novel pyrimido[4,5-d]pyrimidines (Prajapati & Thakur, 2005).

- Synthesis of Betainic Guanine Model Compounds: Reaction of 4-(dimethylamino)pyridine and 1-methylimid-azole on 2-amino-4-chloro-6-hydroxypyrimidine resulted in the formation of pyrimidine-heteroarenium salts, with implications for studying biologically important betainic guanines in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).

Novel Chemical Synthesis

- Synthesis of Azetidine-2-One Derivative: A novel chemical called Azetdine-2-one derivative was synthesized from Schiff base((Z)-N (4-dimethylamino)benzylidene)pyrimidine-2-amine, showing mild antibacterial activity against Staphylococcus aureus and Escherichia coli (Ramachandran et al., 2022).

Application in Synthesis of Heterocycles

- Synthesis of Tetrahydropyrimidine Derivatives: Research on tetrahydropyrimidine derivatives, which incorporate structures related to dimethylamino pyrimidine, has shown potential for antibacterial, antifungal, anticancer, anti-inflammatory, and cardioprotective effects. Some derivatives are used for thyroid drugs and leukemia (Kheder et al., 2011).

Propiedades

IUPAC Name |

1-[6-(dimethylamino)pyrimidin-4-yl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-13(2)8-3-9(12-6-11-8)14-4-7(5-14)10(15)16/h3,6-7H,4-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEFJUZOGLOHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethoxy-6-azaspiro[3.4]octane](/img/structure/B1480312.png)